molecular formula C19H28O2 B12535942 5-(Trideca-4,7-dien-1-YL)benzene-1,3-diol CAS No. 865244-95-7

5-(Trideca-4,7-dien-1-YL)benzene-1,3-diol

Cat. No.: B12535942
CAS No.: 865244-95-7
M. Wt: 288.4 g/mol
InChI Key: DWGFCVWXMWMPHS-UHFFFAOYSA-N
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Description

5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol is a chemical compound that belongs to the class of resorcinols It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a trideca-4,7-dien-1-yl chain at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as resorcinol and trideca-4,7-dien-1-yl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The resorcinol is reacted with trideca-4,7-dien-1-yl bromide in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bonds in the trideca-4,7-dien-1-yl chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to antioxidant defense and cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pentadec-8-en-1-yl)benzene-1,3-diol
  • 5-(Pentadeca-8,11-dien-1-yl)benzene-1,3-diol

Uniqueness

5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol is unique due to its specific trideca-4,7-dien-1-yl chain, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

865244-95-7

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-trideca-4,7-dienylbenzene-1,3-diol

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3

InChI Key

DWGFCVWXMWMPHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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